4'-(3-(tert-Butylamino)-2-hydroxypropoxy)flavone
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Overview
Description
4’-(3-(tert-Butylamino)-2-hydroxypropoxy)flavone is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a tert-butylamino group and a hydroxypropoxy group attached to the flavone backbone, which may contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 4’-(3-(tert-Butylamino)-2-hydroxypropoxy)flavone involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Flavone Backbone: The flavone backbone can be synthesized through the cyclization of 2’-hydroxyacetophenone with benzaldehyde under basic conditions.
Introduction of the tert-Butylamino Group: The tert-butylamino group can be introduced via a nucleophilic substitution reaction using tert-butylamine.
Attachment of the Hydroxypropoxy Group: The hydroxypropoxy group can be attached through an etherification reaction using 3-chloro-2-hydroxypropyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of flow microreactor systems for more efficient and sustainable synthesis .
Chemical Reactions Analysis
4’-(3-(tert-Butylamino)-2-hydroxypropoxy)flavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced flavonoid derivatives.
Esterification: The hydroxy group can undergo esterification with carboxylic acids or acid chlorides to form esters.
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, dichloromethane), catalysts (e.g., acids, bases), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
4’-(3-(tert-Butylamino)-2-hydroxypropoxy)flavone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives and as a model compound for studying flavonoid chemistry.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties, which may have implications in the treatment of various diseases.
Medicine: Explored for its potential anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and nutraceuticals, as well as in the formulation of cosmetic products due to its bioactive properties
Mechanism of Action
The mechanism of action of 4’-(3-(tert-Butylamino)-2-hydroxypropoxy)flavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound may induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways
Comparison with Similar Compounds
4’-(3-(tert-Butylamino)-2-hydroxypropoxy)flavone can be compared with other similar compounds, such as:
4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate: Known for its potent α-glucosidase inhibitory activity.
Salbutamol: A bronchodilator with a similar tert-butylamino group, used in the treatment of asthma.
The uniqueness of 4’-(3-(tert-Butylamino)-2-hydroxypropoxy)flavone lies in its specific combination of functional groups, which may confer distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
55456-71-8 |
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Molecular Formula |
C22H25NO4 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]chromen-4-one |
InChI |
InChI=1S/C22H25NO4/c1-22(2,3)23-13-16(24)14-26-17-10-8-15(9-11-17)21-12-19(25)18-6-4-5-7-20(18)27-21/h4-12,16,23-24H,13-14H2,1-3H3 |
InChI Key |
CHWRJTDXQNPRBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2)O |
Origin of Product |
United States |
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